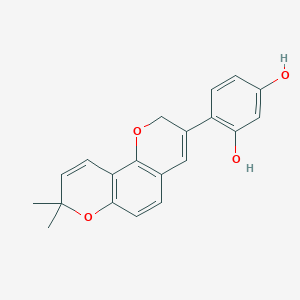
Ribociclib-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribociclib-d8 is a deuterated form of Ribociclib, a selective cyclin-dependent kinase inhibitor used primarily in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in pharmacokinetic studies to track the drug’s metabolism and distribution in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ribociclib-d8 involves the incorporation of deuterium atoms into the Ribociclib molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves replacing hydrogen atoms in Ribociclib with deuterium using deuterated solvents or reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Ribociclib to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated precursors. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures to monitor the incorporation of deuterium.
Analyse Des Réactions Chimiques
Types of Reactions
Ribociclib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Ribociclib-d8 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ribociclib in the body.
Metabolic Pathway Elucidation: Helps in identifying the metabolic pathways and intermediates of Ribociclib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions by tracking the metabolism of Ribociclib in the presence of other compounds.
Biological Research: Employed in studies to understand the biological effects of Ribociclib on cancer cells and other biological systems.
Mécanisme D'action
Ribociclib-d8, like Ribociclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by phosphorylating the retinoblastoma protein (Rb), leading to cell division. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby halting cell cycle progression and inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Ribociclib-d8 can be compared with other CDK4/6 inhibitors such as Palbociclib and Abemaciclib:
Palbociclib: Similar to this compound, Palbociclib inhibits CDK4/6 but has different pharmacokinetic properties and side effect profiles.
Abemaciclib: Another CDK4/6 inhibitor with a unique pharmacokinetic profile and a broader range of activity against various cancer types.
Uniqueness
This compound’s uniqueness lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can also lead to differences in the drug’s metabolic stability and half-life compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C23H30N8O |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
7-cyclopentyl-N,N-dimethyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2 |
Clé InChI |
RHXHGRAEPCAFML-PMCMNDOISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C)([2H])[2H])[2H] |
SMILES canonique |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
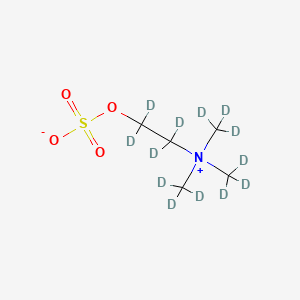
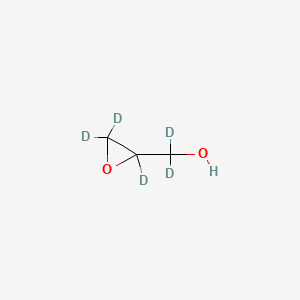

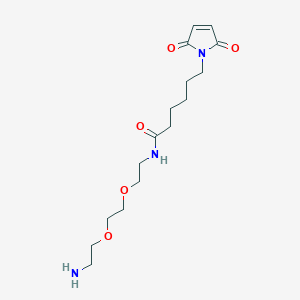

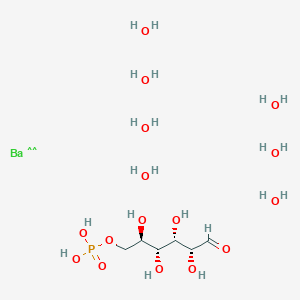
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
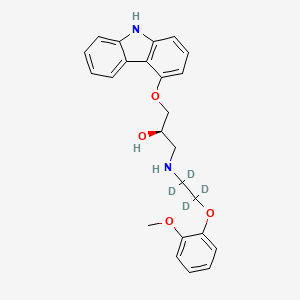
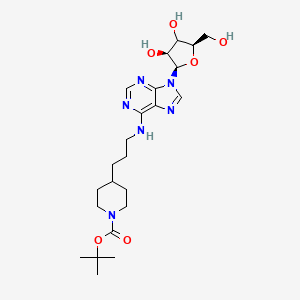
![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
